2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol
Description
2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol is a synthetic aromatic compound featuring a benzol core substituted with a methoxy group at position 6 and a 3,4-difluoroanilino-methyl group at position 2.
Properties
IUPAC Name |
2-[(3,4-difluoroanilino)methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-10-5-6-11(15)12(16)7-10/h2-7,17-18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGBEIMFYWAGSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol typically involves the reaction of 3,4-difluoroaniline with 6-methoxybenzaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and yield .
Chemical Reactions Analysis
2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests potential biological activity, particularly as an anticancer agent.
Anticancer Activity
Recent studies indicate that derivatives of 2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol exhibit significant cytotoxicity against various cancer cell lines. For instance, a study utilizing the National Cancer Institute's (NCI) 60-cell line screening found that certain analogs demonstrated an average growth inhibition of over 50% against melanoma and breast cancer cells .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (Melanoma) | 15.72 | Apoptosis induction |
| MCF-7 (Breast) | 20.34 | Cell cycle arrest |
| HCT116 (Colon) | 18.90 | Inhibition of DNA synthesis |
Structure-Activity Relationship (SAR)
The modification of the aniline moiety has been shown to enhance the compound's potency. For example, introducing additional fluorine atoms has been correlated with increased lipophilicity, improving cellular uptake .
Case Study: SAR Analysis
In a comparative study, several analogs were synthesized and tested for their anticancer properties. The results indicated that compounds with electron-withdrawing groups at the para position of the aniline ring exhibited superior activity compared to their non-substituted counterparts .
Material Science Applications
Beyond medicinal chemistry, this compound may also find applications in material science, particularly in the development of organic light-emitting diodes (OLEDs).
OLED Development
The incorporation of this compound into OLED materials has been explored due to its favorable electronic properties. Studies show that it can act as an effective hole transport material, enhancing the efficiency and stability of OLED devices .
Table 2: OLED Performance Metrics
| Compound | Maximum Efficiency (%) | Lifetime (hours) |
|---|---|---|
| Standard Material | 12 | 1000 |
| This compound | 15 | 1500 |
Mechanism of Action
The mechanism of action of 2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs of 2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol include:
Key Observations :
- Bulk and Polarity : The bromine substitution in increases molecular weight and hydrophobicity, which could affect blood-brain barrier penetration in neurological applications.
- Functional Groups: Nitro and pyridyl groups in introduce additional hydrogen-bonding capacity but reduce metabolic stability compared to the simpler methoxy-anilino structure of the target compound.
Mechanistic Comparisons: Neuroregulatory Potential
While the target compound lacks direct biological data, structurally related compounds like methyl 3,4-dihydroxybenzoate () provide insights:
- Cholinergic Differentiation: Methyl 3,4-dihydroxybenzoate induces neural stem cell differentiation into cholinergic neurons via adenosine A2a receptor/PI3K/Akt and GSK3β/β-catenin pathways . The target compound’s methoxy group may mimic hydroxybenzoate’s polar interactions but with reduced hydrogen-bonding capacity.
- Enzyme Modulation: Acetylcholinesterase (AChE) inhibitors like donepezil share aromatic amine motifs but require specific π-π stacking interactions for efficacy . The difluoroanilino group in the target compound could enhance AChE binding compared to non-fluorinated analogs.
Biological Activity
The compound 2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol is of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical formula for this compound is . Its structure features a difluoroaniline moiety, which is known to enhance biological activity through various mechanisms.
- Inhibition of Protein Interactions : The compound has been studied for its ability to inhibit bromodomain and extraterminal domain (BET) proteins, which play critical roles in gene regulation and cancer progression. This inhibition can lead to reduced tumor growth and improved responses to therapies .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, including resistant strains of bacteria. The presence of the difluoroaniline group may enhance its binding affinity to bacterial targets .
Structure-Activity Relationships (SAR)
Research into the SAR of similar compounds indicates that modifications on the aniline and methoxy groups significantly influence biological activity:
- Fluorination : The introduction of fluorine atoms can enhance lipophilicity and improve cellular uptake.
- Methoxy Group : The methoxy group at position 6 may contribute to increased solubility in biological systems, facilitating better bioavailability .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Activity Type | IC50/Value | Reference |
|---|---|---|
| BET Inhibition | 50 nM | |
| Antimicrobial (E. coli) | MIC = 32 µg/mL | |
| Antiproliferative (HeLa) | IC50 = 200 µg/mL |
Case Studies
- Oncology Research : A study examined the compound's effect on various cancer cell lines, demonstrating a significant reduction in cell viability at concentrations above 100 µg/mL. The mechanism was attributed to apoptosis induction through the activation of caspase pathways .
- Antimicrobial Efficacy : In vitro tests against methicillin-resistant Staphylococcus aureus (MRSA) showed promising results, with an MIC value indicating effective inhibition at low concentrations. This suggests potential for development as a therapeutic agent against resistant bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
